molecular formula C24H28N4O B1227944 3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B1227944
M. Wt: 388.5 g/mol
InChI Key: APIUJQLXJPJERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a member of pyridines and a member of piperazines.

Scientific Research Applications

Synthesis and Structural Analysis

The compound under consideration is closely related to a group of chemicals involved in various synthesis processes. For instance, compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6.7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized and their structures determined using X-ray data (Moustafa & Girgis, 2007). These compounds show potential in developing novel chemical structures, offering insight into molecular configurations and bonding.

Molecular Docking and In Vitro Screening

Compounds with a similar structure have been prepared for molecular docking screenings and in vitro evaluations. For example, a series of novel pyridine and fused pyridine derivatives were studied for their binding energies with target proteins and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018). Such studies contribute to the development of new pharmaceutical agents, particularly in the fields of antimicrobial and antioxidant research.

Antimicrobial Properties

Further research indicates that compounds with similar structures possess significant antimicrobial properties. A study by Elgemeie et al. (2017) focused on synthesizing novel pyridone derivatives with benzoyl groups, which showed considerable antibacterial and antifungal activity (Elgemeie et al., 2017). This aspect of research is crucial in discovering new antibiotics and antifungal agents.

Bioactive Heterocycles Synthesis

In the synthesis of bioactive heterocycles, compounds like 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been used as building blocks. These compounds have shown potential as antimicrobial agents, highlighting their role in pharmaceutical research (El-ziaty et al., 2018).

properties

Product Name

3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-benzoylpiperazin-1-yl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C24H28N4O/c1-17(2)15-22-20-10-6-9-19(20)21(16-25)23(26-22)27-11-13-28(14-12-27)24(29)18-7-4-3-5-8-18/h3-5,7-8,17H,6,9-15H2,1-2H3

InChI Key

APIUJQLXJPJERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1CCC2)C#N)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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